1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
Structure and General Properties 1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative. Its structure features an isopropyl group (-CH(CH₃)₂) at the 1-position of the indole nitrogen and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position of the indole ring (Figure 1). The compound’s molecular formula is C₁₇H₂₃BNO₂, with a molecular weight of 283.19 g/mol.
For example:
- Boronation: The 5-position of indole can be functionalized via palladium-catalyzed Miyaura borylation. details the synthesis of 5-boronate indole using Pd₂(dba)₃, XPhos, and bis(pinacolato)diboron in dioxane .
- N-Alkylation: The isopropyl group can be introduced at the indole nitrogen via alkylation. describes the methylation of indole using NaH and methyl iodide in THF, a method adaptable for isopropyl substitution .
Applications Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions (), making this compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C17H24BNO2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C17H24BNO2/c1-12(2)19-10-9-13-11-14(7-8-15(13)19)18-20-16(3,4)17(5,6)21-18/h7-12H,1-6H3 |
InChI Key |
LDQCCMBWNAHYQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Indole or substituted indole derivatives (e.g., 5-bromoindole or 5-halogenated indoles)
- Isopropyl halides or equivalents for N-alkylation
- Bis(pinacolato)diboron (B2pin2) for borylation
- Catalysts such as palladium complexes for borylation and cross-coupling steps
- Bases and solvents appropriate for each reaction step
Typical Preparation Route
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | N-alkylation | Indole + isopropyl bromide or chloride, base (e.g., NaH), DMF, 0°C to room temp | Formation of 1-(propan-2-yl)indole |
| 2 | Directed borylation | 1-(Propan-2-yl)indole + B2pin2, Pd(dppf)Cl2 catalyst, KOAc base, dioxane solvent, 80-100°C | Installation of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl) group |
This approach is supported by analogous syntheses reported for similar indole boronate esters, where the borylation is typically performed via palladium-catalyzed Miyaura borylation of a 5-halogenated N-alkylindole intermediate.
Alternative Route: Direct Borylation Followed by N-Alkylation
In some cases, the borylation is performed first on a 5-halogenated indole, followed by N-alkylation with isopropyl halide. This route may be advantageous depending on the stability of intermediates and the selectivity of each step.
Reaction Conditions and Catalysts
- Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed for the borylation step.
- Bases: Potassium acetate (KOAc) or sodium tert-butoxide are typical bases used to facilitate the borylation.
- Solvents: Polar aprotic solvents like dioxane, DMF, or toluene are preferred.
- Temperature: Borylation reactions are usually conducted at elevated temperatures (80–100°C) for 12–24 hours to achieve good conversion.
Characterization and Yields
- The borylated indole derivatives are typically isolated as colorless oils or solids.
- Yields for the borylation step are reported in the range of 80–90% under optimized conditions.
- NMR spectroscopy (1H and 13C NMR) confirms the presence of the propan-2-yl group at the nitrogen and the boronate ester at the 5-position.
- Mass spectrometry data support the molecular weight of approximately 257.14 g/mol for the target compound.
Comparative Data Table of Similar Compounds
Summary of Research and Practical Notes
- The N-alkylation step requires careful control of temperature and base to avoid over-alkylation or side reactions.
- The borylation is highly dependent on the choice of catalyst and base; palladium catalysts with phosphine ligands are most effective.
- Purification is typically achieved by column chromatography using gradients of hexane/ethyl acetate.
- The compound's stability is enhanced by the tetramethyl dioxaborolane group, which protects the boron center and facilitates further synthetic transformations.
- This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its dual functionalization.
Chemical Reactions Analysis
1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the boron-containing group, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological processes and pathways, often as a probe or ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an anti-tubercular agent and in the treatment of other diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
A. Steric and Electronic Effects
- Substituent Size : The isopropyl group in the target compound introduces greater steric hindrance compared to methyl () or hydrogen (). This may slow reaction kinetics in cross-couplings but improve stability against hydrolysis or side reactions .
- Boronate Position : Boronation at the 5-position (target, ) vs. 6-position () alters electronic density distribution. For indoles, the 5-position is typically more electron-rich, enhancing reactivity in electrophilic substitutions .
C. Physical Properties
- Solubility: Bulky substituents (e.g., t-BDMS in ) improve solubility in non-polar solvents, whereas smaller groups (methyl, H) favor polar aprotic solvents .
- Stability : Tetramethyl boronate groups (common in all compounds) resist hydrolysis better than boronic acids, making them preferred for storage and handling .
Biological Activity
The compound 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic molecule that integrates an indole structure with a boronate moiety. This unique combination endows it with significant biological activity, particularly in medicinal chemistry and drug development. The molecular formula for this compound is , with a molecular weight of approximately 257.14 g/mol .
Biological Activity Overview
Indole derivatives, including this compound, have been extensively studied for their diverse biological activities. These activities include:
- Anticancer properties : Many indole derivatives exhibit potent growth inhibition against various cancer cell lines.
- Antimicrobial effects : Some studies suggest that indole derivatives possess significant antibacterial and antifungal properties.
- Neuroprotective effects : Certain indole compounds have shown promise in protecting neuronal cells from oxidative stress.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of key enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways : It can affect cellular signaling pathways that regulate cell growth and apoptosis.
- Reactive oxygen species (ROS) management : The compound may help in reducing oxidative stress within cells.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Boronate esterification : This involves the reaction of indole with boronic acid derivatives under acidic conditions.
- Cross-coupling reactions : Utilizing palladium or nickel catalysts to facilitate the formation of carbon-boron bonds.
Structural Features
The presence of both the propan-2-yl and dioxaborolane groups enhances the stability and reactivity of this compound compared to other similar indole derivatives. Below is a comparison table highlighting structural similarities and differences with other compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Indoleboronic Acid Pinacol Ester | Lacks propan-2-yl group; simpler structure | |
| tert-butyl 5-chloroindole | Contains chlorine; different reactivity profile | |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline | More complex structure with additional functional groups | |
| 5-Iodoindole | Halogenated variant; different reactivity and biological activity |
Anticancer Activity
A study investigating the anticancer properties of various indole derivatives highlighted that compounds similar to this compound exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . The mechanism was linked to the modulation of apoptosis-related signaling pathways.
Antimicrobial Properties
Research has also demonstrated that certain indole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
In neuropharmacological studies, indole derivatives were shown to protect neuronal cells from oxidative damage induced by neurotoxic agents. This protective effect is attributed to their ability to scavenge free radicals and modulate inflammatory responses .
Q & A
Q. Advanced Computational Design
- Wavefunction Analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites on the indole ring.
- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., kinase enzymes) using the boronate ester as a hydrogen-bond acceptor .
- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP = 3.2, high membrane permeability) .
How do structural analogs (e.g., indazole or pyrazole derivatives) compare in reactivity and applications?
Q. Advanced Comparative Studies
- Indazole Analogs : Replacing indole with indazole increases planarity, enhancing π-stacking in catalytic systems but reducing solubility .
- Pyrazole Derivatives : The smaller pyrazole core lowers steric hindrance, improving cross-coupling rates at the expense of boronate stability .
Data Table : Key Properties of Analogs
| Compound Class | λmax (nm) | Suzuki Reaction Yield (%) | Reference |
|---|---|---|---|
| Indole-BPin | 290 | 92 | |
| Indazole-BPin | 305 | 85 | |
| Pyrazole-BPin | 275 | 78 |
What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?
Q. Basic Experimental Design
- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm).
- Drying Agents : Pre-dry solvents with molecular sieves (3Å) .
- Quenching : Terminate reactions with degassed MeOH to hydrolyze residual B₂Pin₂ .
How can researchers address low yields in large-scale boronate ester synthesis?
Q. Advanced Process Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
